

Application Notes and Protocols: Tenofovir Disoproxil in Preclinical SIV Infection Models

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Compound of Interest		
Compound Name:	Tenofovir disoproxil aspartate	
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A Note on **Tenofovir Disoproxil Aspartate**: Extensive literature review of preclinical simian immunodeficiency virus (SIV) models reveals that studies have predominantly utilized tenofovir disoproxil fumarate (TDF), the parent drug tenofovir administered subcutaneously, or the newer prodrug, tenofovir alafenamide (TAF). At present, there is a lack of published data specifically evaluating **tenofovir disoproxil aspartate** (TDA) in this context. The following application notes and protocols are therefore based on the wealth of information available for TDF and TAF, which share the same active pharmacological moiety, tenofovir. The principles of experimental design, drug administration, and virological/immunological monitoring are directly applicable should researchers choose to investigate the aspartate salt form.

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection.[1] Its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), have been extensively studied in non-human primate (NHP) models of SIV/SHIV infection to evaluate their pharmacokinetic profiles, safety, and efficacy in preventing and treating retroviral infection.[2][3] These preclinical models, primarily using rhesus and pigtailed macaques, are critical for understanding drug distribution, determining effective doses, and elucidating mechanisms of protection before advancing to human clinical trials.

Quantitative Data Summary



The following tables summarize key quantitative data from representative preclinical studies using tenofovir prodrugs in macaque models. These data highlight the efficacy of tenofovir-based interventions in both prevention and treatment settings.

Table 1: Efficacy of Tenofovir Prodrugs in SIV/SHIV Pre-Exposure Prophylaxis (PrEP) Studies

Prodrug	Animal Model	Dose & Route	Challenge Virus & Route	Efficacy (% Protection)	Reference(s
TDF	Rhesus Macaques	22 mg/kg/day (oral)	SHIV (rectal)	100% (6/6 animals)	[4]
TDF	Pigtailed Macaques	Intravaginal Ring	SHIV162p3 (vaginal)	100% (6/6 animals)	[5]
TAF	Pigtailed Macaques	13.7 mg/kg (weekly, oral)	SHIV (vaginal)	94.1%	[3]
TAF	Pigtailed Macaques	27.4 mg/kg (weekly, oral)	SHIV (vaginal)	93.9%	[3]
TAF	Pigtailed Macaques	27.4 mg/kg (weekly, oral)	SHIV (rectal)	80.7%	[3]

Table 2: Viral Load Reduction in SIV Treatment Studies

Drug	Animal Model	Dose & Route	Study Phase	Viral Load Reduction	Reference(s)
Tenofovir	Rhesus Macaques	30 mg/kg/day (subcutaneou s)	Chronic SIVmac251	Rapid decline within 24 hours	[6]
TDF (in combo)	Cynomolgus Macaques	3.0 mg/kg/day (subcutaneou s)	Chronic SIVsm	1.5 to 2.0 log decline (days 1-4)	[7]



Table 3: Pharmacokinetic Parameters of Tenofovir Prodrugs in Macaques

Prodrug	Animal Model	Dose & Route	Key Parameter	Value	Reference(s
Tenofovir	Newborn Rhesus	30 mg/kg (subcutaneou s, single)	Plasma AUC	164 μg/h/mL	[8]
TDF	Rhesus Macaques	22 mg/kg (oral)	Intracellular Tenofovir-DP in PBMCs	107-248 fmol/10 ⁶ cells	[9]
TAF	Rhesus Macaques	1.5 mg/kg/day (oral)	Intracellular Tenofovir-DP in PBMCs	Median: 845.8 fmol/10 ⁶ cells	[2][10]
TAF	Pigtailed Macaques	13.7 mg/kg (weekly, oral)	Intracellular Tenofovir-DP in PBMCs (Day 3)	Median: 3110 fmol/10 ⁶ cells	[3]
TAF	Pigtailed Macaques	13.7 mg/kg (weekly, oral)	Intracellular Tenofovir-DP in PBMCs (Day 6)	Median: 1137 fmol/10 ⁶ cells	[3]

AUC: Area Under the Curve; PBMCs: Peripheral Blood Mononuclear Cells; Tenofovir-DP: Tenofovir Diphosphate.

Experimental Protocols Drug Administration

Protocol 3.1.1: Oral Administration of Tenofovir Disoproxil Fumarate (TDF)

This protocol is adapted from studies requiring daily oral dosing in macaques.[9]

· Acclimatization and Training:



- Prior to the study, train macaques using positive reinforcement to voluntarily accept food items from investigators.
- Animals should be trained to sit in a specific location in their enclosure to receive the daily dose.[2]

Dose Preparation:

- Calculate the required TDF dose based on the animal's most recent body weight (e.g., 22 mg/kg).
- Mix the TDF powder with a small amount of a palatable food item, such as fruit mash (e.g., apple or banana).[9]

Administration:

- Present the food mixture containing the drug to the macaque.
- Observe the animal to ensure the entire dose is consumed.
- To encourage complete consumption and prevent "pouching" of the medication, provide a
 "chaser" of juice or another preferred liquid immediately after the dose is eaten.[2]

Adherence Monitoring:

- Maintain a detailed medication diary for each animal.
- Confirm drug uptake by measuring intracellular tenofovir-diphosphate concentrations in PBMCs periodically.[2]

Protocol 3.1.2: Subcutaneous Administration of Tenofovir

This protocol is based on studies using the parent drug tenofovir, often for establishing baseline efficacy and pharmacokinetic data.[6][8]

Dose Preparation:

Calculate the required tenofovir dose (e.g., 30 mg/kg).



- Dilute the tenofovir solution to the desired concentration using sterile 0.9% sodium chloride.[8]
- Administration:
 - Sedate the macaque with ketamine hydrochloride (e.g., 10 mg/kg, intramuscularly) as per institutional guidelines.
 - Administer the calculated volume of tenofovir solution subcutaneously into the back, between the shoulder blades.
- Post-Administration Monitoring:
 - Monitor the animal until it has fully recovered from sedation.
 - Observe the injection site for any signs of local reaction.

SIV Challenge

Protocol 3.2.1: Rectal SIV Challenge

- Animal Preparation:
 - Anesthetize the macaque (e.g., with ketamine).
 - Place the animal in a prone or lateral position.
- Inoculum Preparation:
 - Thaw a pre-titered stock of SIV (e.g., SHIV162p3) on ice.
 - Dilute the virus to the desired concentration in sterile phosphate-buffered saline (PBS) or culture medium.
- Inoculation:
 - Gently insert a lubricated, flexible catheter approximately 5-10 cm into the rectum.
 - Slowly administer the viral inoculum (typically 1 mL volume).



 Keep the animal in a head-down position for at least 15 minutes post-inoculation to prevent leakage.

Virological and Immunological Monitoring

Protocol 3.3.1: Quantification of Plasma SIV RNA by RT-qPCR

This is a generalized protocol based on common laboratory practices.[7][11][12]

- · Sample Collection and Processing:
 - Collect 2-10 mL of peripheral blood into EDTA-containing tubes.
 - Centrifuge the blood at 500 x g for 10 minutes at room temperature to separate plasma.
 [13]
 - Aliquot the plasma into cryovials and store at -80°C until analysis.
- RNA Extraction:
 - Extract viral RNA from plasma samples (typically 200 μL to 1 mL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.
 - To increase sensitivity, an initial ultracentrifugation step (e.g., 25,000 x g for 1 hour) can be used to pellet the virus from a larger plasma volume.[11]
- Reverse Transcription (RT) and Quantitative PCR (qPCR):
 - Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
 - Set up the qPCR reaction using a master mix, SIV-specific primers and probes (e.g., targeting the gag gene), and the generated cDNA.[7]
 - Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40-50 cycles of 95°C for 15s and 60°C for 1 min).[7]
- Data Analysis:



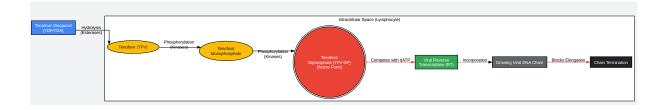
Quantify the SIV RNA copies per milliliter of plasma by comparing the cycle threshold (Ct) values of the unknown samples to a standard curve generated from serial dilutions of a plasmid containing the target SIV sequence or a quantified viral stock.

Protocol 3.3.2: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

- PBMC Isolation:
 - Dilute whole blood 1:1 with sterile PBS.
 - Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
 - Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
 - Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.[13]
 - Wash the cells twice with PBS or RPMI medium.
 - Perform a cell count and viability assessment using trypan blue exclusion.
- Flow Cytometry Staining:
 - Aliquot approximately 1 x 10⁶ PBMCs per tube.
 - Stain with a panel of fluorescently-conjugated monoclonal antibodies to identify key lymphocyte subsets (e.g., CD3, CD4, CD8, CD20, CD95).
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells to remove unbound antibodies.
 - Fix the cells with a suitable fixative (e.g., 1-2% paraformaldehyde).
- Data Acquisition and Analysis:
 - Acquire the stained samples on a multicolor flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and determine their frequencies and absolute counts.



Visualizations Mechanism of Action of Tenofovir

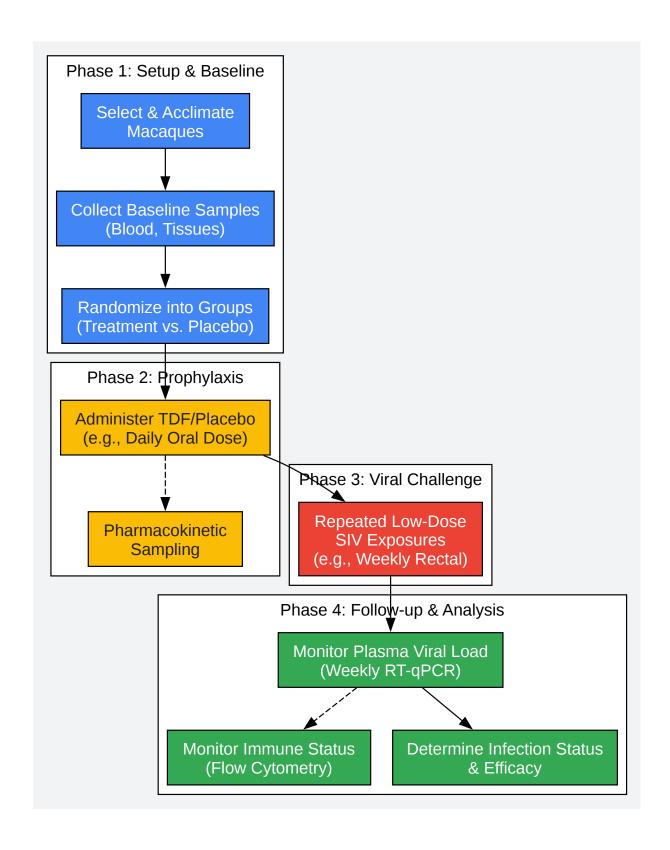


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Caption: Mechanism of action for tenofovir prodrugs.

Experimental Workflow for Preclinical PrEP Study





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Caption: Experimental workflow for a preclinical SIV PrEP study.



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